N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific reactions a thiazole compound can undergo depend on its structure and the conditions under which it is reacted .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit significant antioxidant activity. For instance, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been found to act as analgesic and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to exhibit antimicrobial and antifungal activities . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antiviral Activity
Thiazole compounds have also been found to exhibit antiviral activities . This suggests potential applications in the treatment of various viral infections.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . This suggests potential applications in the treatment of conditions where increased urination is beneficial, such as heart failure or edema.
Anticonvulsant Activity
Thiazole compounds have been found to exhibit anticonvulsant activities . This suggests potential applications in the treatment of conditions characterized by seizures or convulsions.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective activities . This suggests potential applications in the treatment of neurodegenerative conditions, such as Alzheimer’s disease or Parkinson’s disease.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to exhibit antitumor or cytotoxic activities . For instance, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were developed and tested against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity . This suggests potential applications in the treatment of various types of cancer.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-5-8-17(9-6-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-12-15(2)4-7-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJJSKUWXURUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide |
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